2-(2,5-Dihydroxybenzamido)-5-hydroxybenzoic acid
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Overview
Description
2-(2,5-Dihydroxybenzamido)-5-hydroxybenzoic acid is a complex organic compound that belongs to the class of dihydroxybenzoic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydroxybenzamido)-5-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dihydroxybenzoic acid and 2,5-dihydroxybenzamide as the primary starting materials.
Amidation Reaction: The amidation reaction is carried out by reacting 2,5-dihydroxybenzoic acid with 2,5-dihydroxybenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.
Purification: The crude product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dihydroxybenzamido)-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(2,5-Dihydroxybenzamido)-5-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dihydroxybenzamido)-5-hydroxybenzoic acid involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Antimicrobial Action: The compound can disrupt microbial cell walls or interfere with essential metabolic processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxybenzoic Acid: Known for its role as an intermediate in the synthesis of various pharmaceuticals and its antioxidant properties.
2,3-Dihydroxybenzoic Acid: Another dihydroxybenzoic acid with similar antioxidant properties but different structural features.
2,4-Dihydroxybenzoic Acid: Used in the synthesis of dyes and other industrial chemicals.
Uniqueness
2-(2,5-Dihydroxybenzamido)-5-hydroxybenzoic acid is unique due to the presence of both amide and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
60503-71-1 |
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Molecular Formula |
C14H11NO6 |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
2-[(2,5-dihydroxybenzoyl)amino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C14H11NO6/c16-7-1-3-11(9(5-7)14(20)21)15-13(19)10-6-8(17)2-4-12(10)18/h1-6,16-18H,(H,15,19)(H,20,21) |
InChI Key |
WILVVQBRMUBWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)NC(=O)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
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